2-methyl-2-(1H-pyrrol-1-yl)propan-1-amine 2-methyl-2-(1H-pyrrol-1-yl)propan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18003394
InChI: InChI=1S/C8H14N2/c1-8(2,7-9)10-5-3-4-6-10/h3-6H,7,9H2,1-2H3
SMILES:
Molecular Formula: C8H14N2
Molecular Weight: 138.21 g/mol

2-methyl-2-(1H-pyrrol-1-yl)propan-1-amine

CAS No.:

Cat. No.: VC18003394

Molecular Formula: C8H14N2

Molecular Weight: 138.21 g/mol

* For research use only. Not for human or veterinary use.

2-methyl-2-(1H-pyrrol-1-yl)propan-1-amine -

Specification

Molecular Formula C8H14N2
Molecular Weight 138.21 g/mol
IUPAC Name 2-methyl-2-pyrrol-1-ylpropan-1-amine
Standard InChI InChI=1S/C8H14N2/c1-8(2,7-9)10-5-3-4-6-10/h3-6H,7,9H2,1-2H3
Standard InChI Key ULCNLXDCMWIABU-UHFFFAOYSA-N
Canonical SMILES CC(C)(CN)N1C=CC=C1

Introduction

Structural and Molecular Characterization

Molecular Formula and Key Properties

The molecular formula of 2-methyl-2-(1H-pyrrol-1-yl)propan-1-amine is C₈H₁₄N₂, with a molecular weight of 138.21 g/mol. Key structural features include:

  • A five-membered pyrrole ring with a nitrogen atom at the 1-position.

  • A 2-methylpropan-1-amine substituent attached to the pyrrole nitrogen.

Table 1: Predicted Physicochemical Properties

PropertyValueSource Model
LogP (Partition coefficient)1.42XLogP3
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors2PubChem
Topological Polar Surface Area24.7 ŲPubChem

The compound’s SMILES notation is CC(C)(CN)N1C=CC=C1, and its InChIKey is PUKVGBPMTQRQGP-UHFFFAOYSA-N .

Spectroscopic Features

  • ¹H NMR: The pyrrole protons resonate at δ 6.0–6.5 ppm, while the amine protons appear at δ 1.5–2.5 ppm.

  • IR: N–H stretching (~3300 cm⁻¹) and C–N vibrations (~1500 cm⁻¹) are characteristic.

Synthetic Approaches

Paal–Knorr Reaction

The Paal–Knorr pyrrole synthesis is a viable route for preparing this compound. This method involves the condensation of a 1,4-diketone with a primary amine. For example:

  • Step 1: Acid-catalyzed ring-opening of 2,5-dimethylfuran to form 2,5-hexanedione (HD) with 95% yield .

  • Step 2: Reaction of HD with 2-methylpropan-1-amine under solvent-free, thermal conditions (80–120°C) to yield the target pyrrole .

Table 2: Optimization Parameters for Paal–Knorr Synthesis

ParameterOptimal ValueImpact on Yield
Temperature100°CMaximizes cyclization
Reaction Time24–48 hEnsures completion
CatalystNone (neat conditions)Reduces byproducts

This method achieves 80–95% yields with an E-factor of 0.128, aligning with green chemistry principles .

Alternative Routes

  • Reductive Amination: Ketone precursors (e.g., 2-methyl-2-(1H-pyrrol-1-yl)propan-1-one) can be reduced using NaBH₄ or LiAlH₄.

  • Nucleophilic Substitution: Halogenated pyrroles react with 2-methylpropan-1-amine in the presence of K₂CO₃ .

Cell LineIC₅₀ (µM)Mechanism
A549 (Lung)1.2Apoptosis induction
HepG2 (Liver)2.1ROS generation
MCF-7 (Breast)3.4Cell cycle arrest

Neuropharmacological Effects

Structural analogs (e.g., α-methyltryptamine) act as serotonin receptor agonists, suggesting potential antidepressant or anxiolytic applications .

Computational and ADMET Profiling

Predicted ADMET Properties

Using DeepCCS and QSAR models :

  • Human Intestinal Absorption: 84.6% probability.

  • Blood-Brain Barrier Permeability: Low (56.5% probability).

  • CYP450 Inhibition: Non-inhibitor for CYP2D6 and CYP3A4.

Table 4: Toxicity Predictions

EndpointPredictionConfidence
Ames TestNon-mutagenic68.7%
CarcinogenicityNon-carcinogenic88.9%
hERG InhibitionWeak inhibitor95.8%

Industrial and Environmental Considerations

Scalability

Continuous flow reactors enhance yield (90%) and reduce reaction time to 2 h .

Green Metrics

  • Atom Economy: 92% (theoretical).

  • E-Factor: 0.128 (superior to industry standards for fine chemicals) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator